molecular formula C22H19N3O2 B5211955 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B5211955
M. Wt: 357.4 g/mol
InChI Key: NPNBQNMHBIIBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as BMA-155, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest to researchers due to its unique structure and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific cellular targets, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide can induce cell death in cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide in scientific research is its unique structure, which allows for specific interactions with cellular targets. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are several potential future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide, including further studies on its mechanism of action and potential therapeutic applications. Additionally, researchers may investigate the use of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide in combination with other compounds to enhance its effectiveness and reduce potential toxicity. Finally, studies may focus on developing new synthesis methods for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide to improve its purity and yield.

Synthesis Methods

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide involves several steps, including the reaction of 4-(1H-benzimidazol-2-yl)aniline with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging cellular structures and as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-27-18-12-6-15(7-13-18)14-21(26)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNBQNMHBIIBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.